7-(Trifluoromethyl)quinoline-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H6F3NO |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-3-1-7-2-4-9(6-16)15-10(7)5-8/h1-6H |
InChI Key |
LTXUCTPWYXMADF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction initiates with the formation of a Schiff base between the aromatic amine and the ketone, followed by cyclization to yield the quinoline ring. A critical challenge lies in introducing the trifluoromethyl group at the 7-position. Ethyl 4,4,4-trifluoroacetoacetate serves as a preferred ketone precursor due to its ability to donate the CF₃ group during cyclization. For example, condensation of 2-aminobenzaldehyde with ethyl trifluoroacetoacetate under HCl catalysis at 80–100°C produces the quinoline backbone with simultaneous incorporation of the aldehyde and CF₃ groups.
Optimization of Reaction Conditions
Key parameters influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk aldehyde oxidation |
| Catalyst | HCl or H₂SO₄ (5–10 mol%) | Acid strength affects protonation of intermediates |
| Solvent | Ethanol or acetic acid | Polar solvents stabilize charged intermediates |
| Reaction Time | 6–12 hours | Prolonged durations improve cyclization completeness |
Under optimized conditions, yields of 65–72% are achievable. However, competing side reactions, such as self-condensation of the aldehyde, necessitate careful stoichiometric control.
Cyclocondensation Methods
Cyclocondensation strategies offer an alternative pathway by leveraging pre-functionalized building blocks. A notable method involves the use of 2-trifluoromethylaniline derivatives in tandem with aldehyde-bearing precursors.
Acid-Catalyzed Cyclization
Heating 2-trifluoromethylaniline with glyoxylic acid in polyphosphoric acid (PPA) at 120°C induces cyclodehydration, forming the quinoline ring. Subsequent oxidation of the 2-hydroxymethyl intermediate (e.g., using MnO₂) introduces the aldehyde group. This two-step process achieves an overall yield of 58–63%, with the oxidation step being critical for preventing over-oxidation to carboxylic acids.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclocondensation. For instance, reacting 2-trifluoromethylaniline with ethyl glyoxylate in DMF at 150°C under microwaves reduces reaction time to 30 minutes while maintaining yields of 68%. This method minimizes thermal degradation of the aldehyde group, making it preferable for lab-scale synthesis.
Direct introduction of the aldehyde group via Vilsmeier-Haack formylation is viable for pre-formed 7-(trifluoromethyl)quinoline. This electrophilic aromatic substitution reaction targets the electron-rich 2-position of the quinoline ring.
Reaction Protocol
The substrate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to 50°C. The Vilsmeier reagent (formed in situ) selectively formylates the 2-position, yielding the target aldehyde in 45–55% efficiency. Limitations include competing formylation at other positions and sensitivity to moisture, necessitating anhydrous conditions.
Substrate Activation
Electron-donating groups on the quinoline ring enhance reactivity. For example, methoxy-substituted derivatives undergo formylation at higher yields (60–65%), but this requires additional deprotection steps to obtain the desired product.
Palladium-Catalyzed Cross-Coupling
Transition-metal-catalyzed methods enable modular construction of the quinoline scaffold. A Suzuki-Miyaura coupling approach assembles the trifluoromethyl and aldehyde groups from boronic acid precursors.
Synthetic Route
-
Quinoline Core Formation : 2-Bromoquinoline is prepared via Skraup synthesis.
-
Trifluoromethylation : Pd(PPh₃)₄ catalyzes the coupling of 2-bromoquinoline with CF₃Bpin in the presence of Cs₂CO₃, yielding 7-(trifluoromethyl)quinoline.
-
Aldehyde Introduction : Lithiation at the 2-position using LDA, followed by quenching with DMF, installs the aldehyde group.
This three-step sequence achieves a total yield of 40–48%, with the trifluoromethylation step being rate-limiting due to catalyst loading requirements (5–10 mol% Pd).
Industrial-Scale Production
Large-scale manufacturing prioritizes cost-efficiency and reproducibility. Continuous flow reactors have been adopted to address exothermicity and intermediate instability in batch processes.
Flow Chemistry Approach
A representative protocol involves:
-
Step 1 : Continuous feed of 2-aminobenzaldehyde and ethyl trifluoroacetoacetate into a heated tubular reactor (90°C, residence time: 20 minutes).
-
Step 2 : In-line extraction to remove HCl byproducts.
-
Step 3 : Catalytic oxidation using a packed-bed reactor containing MnO₂.
This system achieves throughputs of 1.2 kg/day with 70% overall yield, significantly outperforming batch methods.
Purification Challenges
The aldehyde's susceptibility to oxidation necessitates inert atmosphere processing. Crystallization from ethanol/water mixtures (7:3 v/v) provides >99% purity, as confirmed by HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost (Relative) | Key Advantage |
|---|---|---|---|---|
| Friedländer Synthesis | 65–72 | High | Low | One-pot synthesis |
| Cyclocondensation | 58–63 | Moderate | Moderate | Avoids oxidation steps |
| Vilsmeier-Haack | 45–55 | Low | High | Direct formylation |
| Palladium-Catalyzed | 40–48 | Low | Very High | Modularity |
| Industrial Flow | 70 | Very High | Moderate | Continuous production |
The Friedländer method remains the most balanced for research and industrial applications, while flow chemistry emerges as the superior approach for large-scale manufacturing.
Chemical Reactions Analysis
7-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that 7-(trifluoromethyl)quinoline-2-carbaldehyde exhibits significant anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound has shown the ability to inhibit specific kinases involved in cancer progression, including the ERK1/2 and PI3K/Akt pathways. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Induction of Apoptosis : In vitro studies indicate that this compound can induce apoptosis in cancer cells through caspase activation. For instance, a study reported that treatment with the compound resulted in significant growth inhibition of human breast cancer cells with IC50 values in the micromolar range.
- Cell Cycle Analysis : Flow cytometry analysis has revealed that treatment with this compound leads to a decrease in cell populations in the G0/G1 and S phases, indicating a potential for inducing apoptosis and halting cell proliferation .
- Wound Healing Inhibition : The compound has been evaluated for its effects on wound healing in cancer cells, demonstrating a capacity to prevent migration and healing abilities through down-regulation of key apoptotic genes .
Antimicrobial Applications
The antimicrobial potential of this compound has also been explored:
- Bacterial Inhibition : Studies have shown that this compound exhibits notable inhibitory effects against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be below 50 µg/mL, indicating strong antimicrobial activity.
- Fungal Activity : The compound has also been evaluated against fungi such as Candida albicans, showing promising results in inhibiting fungal growth.
Case Studies
Several studies have highlighted the biological activity of this compound:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 7-(Trifluoromethyl)quinoline-2-carbaldehyde and related compounds:
*Calculated based on molecular formula C₁₁H₆F₃NO.
Biological Activity
7-(Trifluoromethyl)quinoline-2-carbaldehyde is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications, particularly in antimalarial, antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular structure of this compound includes a quinoline ring substituted with a trifluoromethyl group and an aldehyde functional group. This configuration contributes to its lipophilicity and potential bioactivity.
Antimalarial Activity
Recent studies have demonstrated that compounds derived from this compound exhibit significant antimalarial properties. For instance, a series of synthesized derivatives were screened against Plasmodium falciparum strains (3D7 and K1). The results indicated that certain derivatives displayed IC50 values in the nanomolar range, suggesting potent antiplasmodial activity. Notably, compound 7a showed an IC50 value of 3.27 nM against the CQ-sensitive strain, while other derivatives exhibited even lower IC50 values against the CQ-resistant strain, highlighting their potential as effective antimalarial agents .
| Compound | IC50 (nM) | Strain |
|---|---|---|
| 7a | 3.27 | 3D7 (CQ-S) |
| 7g | 11.16 | K1 (CQ-R) |
| 15a | 9.79 | K1 (CQ-R) |
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of 7-(trifluoromethyl)quinoline derivatives have been evaluated against various pathogens. For example, compounds such as 7d, 7f, and 7g were found to exhibit excellent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.50 to 0.72 µg/mL against specific bacterial strains . Additionally, antifungal tests revealed significant activity against Candida albicans and Penicillium chrysogenum, indicating a broad spectrum of antimicrobial effects .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7d | 0.50 | Antibacterial |
| 7f | 0.72 | Antibacterial |
| - | - | Antifungal |
Anticancer Activity
In vitro studies have also explored the anticancer potential of quinoline-derived trifluoromethyl compounds. Notably, some derivatives demonstrated significant cytotoxic effects in cancer cell lines and were identified as potent growth inhibitors in zebrafish embryo models . The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by apoptotic staining assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. SAR studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl enhances antimalarial activity. Additionally, variations in side chains can lead to significant differences in potency against both sensitive and resistant strains of P. falciparum .
Case Studies
- Antimalarial Efficacy : A study reported that compound 7g exhibited rapid parasite killing efficacy against CQ-resistant strains, achieving an IC90 value that indicates its potential as a lead candidate for further drug development .
- Antimicrobial Properties : Another investigation highlighted the synthesis of a series of quinoline derivatives that showed enhanced antimicrobial activity when combined with specific substituents, emphasizing the importance of chemical modifications for optimizing biological effects .
Q & A
Basic: What are the recommended laboratory synthesis routes for 7-(Trifluoromethyl)quinoline-2-carbaldehyde?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or Friedländer quinoline synthesis. A validated approach involves:
- Reaction Setup : Refluxing 2-aminoacetophenone derivatives with trifluoromethyl-containing aldehydes in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere .
- Catalyst : Potassium carbonate or sodium hydride to deprotonate intermediates and accelerate cyclization.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the carbaldehyde .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (4–6 hours at 80°C) improves yields to ~70–75% .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.9 ppm) and the aldehyde proton (δ ~10.2 ppm). Trifluoromethyl groups show characteristic splitting in ¹³C NMR (δ 120–125 ppm, quartet due to CF₃ coupling) .
- FT-IR : Confirm the aldehyde carbonyl stretch (~1680–1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 255 (C₁₁H₆F₃NO) and fragmentation patterns (e.g., loss of CHO group at m/z 227) .
Advanced: How can researchers resolve discrepancies between computational reactivity predictions and experimental results for this compound?
Methodological Answer:
- Hypothesis Testing : Compare DFT-calculated electrophilicity indices (e.g., Fukui functions) with experimental kinetic data from SNAr reactions. Adjust solvent effects (e.g., DMSO vs. THF) in computational models to align with observed reactivity .
- Control Experiments : Replicate reactions under inert and ambient conditions to rule out oxidation or hydrolysis side reactions .
- Cross-Validation : Use analogs (e.g., 4-trifluoromethylquinoline) to benchmark computational models against empirical data .
Advanced: What strategies improve the yield of this compound in cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to enhance C-F bond activation .
- Solvent Effects : Use high-boiling solvents (e.g., toluene) to stabilize intermediates and reduce side-product formation.
- In Situ Monitoring : Employ TLC or HPLC-MS to track reaction progress and terminate at optimal conversion (~85–90%) .
Safety: What protocols mitigate risks when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste .
- Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent aldehyde oxidation .
Application: How can researchers evaluate the bioactivity of derivatives against antibiotic-resistant pathogens?
Methodological Answer:
- Assay Design :
- MIC Testing : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (MRSA) and E. coli (ESBL).
- Synergy Studies : Combine with β-lactam antibiotics (e.g., ampicillin) to assess resistance modulation .
- Mechanistic Probes : Use fluorescence quenching to study DNA gyrase binding or ROS generation assays for oxidative stress induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
